Piperenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

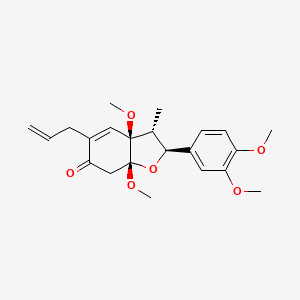

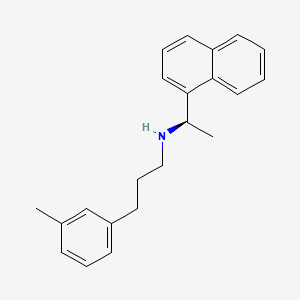

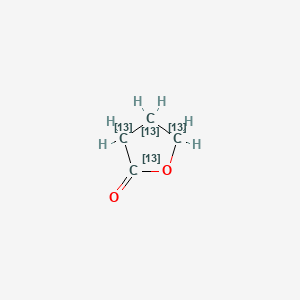

Piperenone is a compound that can be isolated from M. lilijporu . It is classified under Phenylpropanoids and Lignans . Its molecular formula is C22H28O6 and it has a molecular weight of 388.45 .

Physical And Chemical Properties Analysis

Piperenone has a molecular weight of 388.45 and a density of 1.2±0.1 g/cm3 . Its boiling point is 497.7±45.0 °C at 760 mmHg . The exact mass of Piperenone is 388.188599 and it has a LogP value of 3.60 .

Applications De Recherche Scientifique

Chemical Structure and Antifeeding Properties : Piperenone, identified as a new neolignan, was isolated from Piper futokadzura Sieb, et Zucc. It was shown to be an insect antifeeding substance with a specific chemical structure (Matsui & Munakata, 1976).

Anti-inflammatory and Anti-arthritic Effects : Piperine, a component of black pepper extract, demonstrated anti-inflammatory, nociceptive, and antiarthritic effects in human interleukin 1β-stimulated fibroblast-like synoviocytes and rat arthritis models. This suggests its potential as a pharmaceutical or dietary supplement for arthritis treatment (Bang et al., 2009).

Cyclohexanes from Piper Cubeb : Research on Piper cubeb yielded new oxygenated cyclohexanes, including piperenol C and piperenol A-triacetate, and rare neolignans like kadsurin A and piperenone (Koul et al., 1996).

Antinociceptive, Anti-inflammatory, and Gastric Antiulcer Activities : Essential oils from Piper aleyreanum showed significant antinociceptive and anti-inflammatory actions and gastroprotective effects, supporting its use in traditional medicine (Lima et al., 2012).

Inhibition of Head and Neck Squamous Cell Carcinoma : Piperlongumine, an alkaloid from long pepper, inhibited head and neck squamous cell carcinoma by docking to Akt, suggesting its potential as a therapeutic agent for this type of cancer (Lv et al., 2020).

Bioactive Metabolites in Piper Anisum : Piper anisum root extract exhibited high antioxidant capacity, selective antimicrobial profile, and significant cytotoxicity against tumor cell lines, identifying it as a source of bioactive compounds (Batista et al., 2019).

Piperine's Role in Myocardial Ischemia : Piperine modulated isoproterenol-induced myocardial ischemia in rats, showing antioxidant and anti-dyslipidemic effects, suggesting its therapeutic potential for myocardial infarction (Dhivya et al., 2017).

Metabolic Profile and Safety of Piperlongumine : Piperlongumine's metabolism in the human organism was explored, filling a gap in existing research and suggesting further studies for its use in cancer treatment (Moreira et al., 2016).

Phenolic Compounds and Alkaloids in Piper Species : Various Piper species were analyzed, yielding compounds with potential pharmacological activities, including new compounds and first-time isolations from certain species (Parmar et al., 1998).

Piperine in Intervertebral Disc Degeneration : Piperine exhibited anti-inflammatory and anti-catabolic effects in rat intervertebral disc, suggesting its potential as a treatment agent for intervertebral disc degeneration (Li et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Piperenone is an insect antifeeding substance . It has anti-platelet-activating factor (PAF) activities and is a PAF-acether antagonist . The primary target of Piperenone is the Platelet-activating factor receptor (PAFR), which plays a crucial role in mediating a variety of cellular responses, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

It is known to interact with its target, the pafr, and inhibit its activity . This interaction results in changes in cellular responses, such as reduced inflammation and platelet aggregation .

Biochemical Pathways

Given its anti-paf activities, it can be inferred that piperenone may influence the paf signaling pathway, which is involved in various physiological processes, including inflammation and platelet aggregation .

Result of Action

Given its anti-paf activities, it can be inferred that piperenone may exert anti-inflammatory effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

(2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGFCSHMPLAHTK-WBBCYVCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperenone | |

Q & A

Q1: What is Piperenone and where is it found?

A1: Piperenone is a neolignan, a type of natural product, first isolated from the plant Piper futokadzura. [, ] It has also been identified in Piper attenuatum fruits. []

Q2: What is the chemical structure of Piperenone?

A2: Piperenone is characterized as 5-allyl-3a, 7a-dimethoxy-2-(3, 4-dimethoxyphenyl)-3-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-6-oxobenzofuran. [] The molecule possesses four asymmetric carbons, with the configurations at C-2 and C-3 deduced to be S-arrangements. []

Q3: What biological activities have been reported for Piperenone?

A3: Piperenone has demonstrated activity as an insect antifeedant. [, ] Research suggests it may also possess some antiviral properties, specifically against the Hepatitis B virus (HBV). A study found that at a concentration of 50 μM, Piperenone was able to suppress HBV e antigen production in vitro. [, ] Additionally, Piperenone has shown potential as a free radical scavenger in vitro, displaying activity against 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radicals. []

Q4: Are there any other neolignans found alongside Piperenone?

A5: Yes, several other neolignans have been identified in the same plants as Piperenone. For example, Piper attenuatum fruits were found to contain denudatin B, iso-4’, 5’-dimethoxy-3, 4-methylenedioxy-2’-oxo-Δ3’,5’,8’-8.1’-lignan, lancifolin D, denudatin A, wallichinin, lancifolin C, 2-oxo-piperol B, and piperkadsin A. [] Similarly, Piper kadsura yielded compounds like futoquinol, (-)-galbelgin, meso-galgravin, piperlactam S, futoenone, and (+)-crotepoxide. [, ] Some of these neolignans displayed their own biological activities, such as antiviral and radical scavenging properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)